molecular formula C9H19N B1462065 N-(cyclopentylmethyl)propan-2-amine CAS No. 1152879-24-7

N-(cyclopentylmethyl)propan-2-amine

Cat. No.: B1462065
CAS No.: 1152879-24-7
M. Wt: 141.25 g/mol
InChI Key: OKVMIBNKSJGRIX-UHFFFAOYSA-N
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Description

“N-(cyclopentylmethyl)propan-2-amine” is an organic compound that is structurally related to methamphetamine, where the aromatic phenyl ring is replaced with a cyclopentane ring . It is also known as 1-cyclopentyl-N-methyl-propan-2-amine .

Scientific Research Applications

Degradation of Nitrogen-containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, including aliphatic and aromatic amines, which are recalcitrant in nature. These processes, such as ozone treatment and Fenton processes, show high reactivity towards amines, dyes, and pesticides, offering a promising approach for enhancing the degradation efficiency of these compounds in water treatment schemes (Bhat & Gogate, 2021).

Catalytic Applications

Amine-functionalized metal–organic frameworks (MOFs) have gained attention for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks have shown high CO2 sorption capacity and exhibit excellent separation performance for CO2/H2, CO2/CH4, and CO2/N2, highlighting their significance in catalysis and environmental applications (Lin, Kong, & Chen, 2016).

Drug Delivery Systems

Chitosan nanoparticles (NPs), due to their cationic nature, controlled drug release, and muco-adhesion properties, are extensively used as carriers for a wide range of therapeutic agents. These NPs exhibit low toxicity and can be easily modified, making them suitable for targeted drug delivery, particularly in cancer therapy (Rostami, 2020).

Metal Ion Interaction and Removal

The interaction of metal ions with chitosan-based sorbents involves adsorption through chelation on amine groups of chitosan, demonstrating the versatility of chitosan in treating effluents, recovering valuable metals, and developing new materials or processes involving metal-loaded chitosan (Guibal, 2004).

Biomedical Adhesives

Bio-inspired adhesive catechol-conjugated chitosan has emerged as a promising polymer for biomedical applications due to its excellent hemostatic ability and tissue adhesion. This polymer mimics the wet-resistant adhesive properties of mussel proteins, offering new avenues in wound healing and tissue engineering (Ryu, Hong, & Lee, 2015).

Computational Modeling in CO2 Capture

Computational modeling has played a crucial role in understanding the interactions between CO2 and aqueous organic amines, aiding in the design of more efficient carbon capture agents. These studies highlight the importance of computational methods in optimizing CO2 capture technologies (Yang et al., 2017).

Properties

IUPAC Name

N-(cyclopentylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)10-7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMIBNKSJGRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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